Phase III Trial: 23.4%–29.2% Relative C-Peptide Preservation vs. Placebo in T1D Patients
In the multinational Phase III DIA-AID 1 trial (N=457, aged 16–45 years), DiaPep277 administered subcutaneously quarterly for 2 years significantly preserved glucagon-stimulated C-peptide secretion compared with placebo. The relative treatment effect was 23.4% in the modified intent-to-treat (mITT) population (P=0.037) and 29.2% in the per-protocol (PP) population (P=0.011) [1]. The absolute difference in C-peptide decline between arms reached 0.949 nmol/L/20 minutes (P=0.0374) [2].
| Evidence Dimension | Preservation of glucagon-stimulated C-peptide secretion (beta-cell function) |
|---|---|
| Target Compound Data | 23.4% relative preservation (mITT); 29.2% relative preservation (PP) |
| Comparator Or Baseline | Placebo (vehicle control) |
| Quantified Difference | Absolute difference: 0.949 nmol/L/20 minutes; Relative difference: 23.4%–29.2% |
| Conditions | Phase III, double-blind, placebo-controlled, randomized trial; N=457 newly diagnosed T1D patients; 2-year treatment with quarterly subcutaneous injections |
Why This Matters
This provides the only Phase III-level, placebo-controlled evidence for an antigen-specific peptide immunomodulator in T1D, establishing a benchmark for beta-cell preservation efficacy that other immunomodulators (e.g., GAD-alum, anti-CD3) failed to replicate in Phase III trials.
- [1] Raz, I., Ziegler, A.G., Linn, T., Schernthaner, G., Bonnici, F., Distiller, L.A., ... & Pozzilli, P. (2014). Treatment of Recent-Onset Type 1 Diabetic Patients With DiaPep277: Results of a Double-Blind, Placebo-Controlled, Randomized Phase 3 Trial. Diabetes Care, 37(5), 1392-1400. View Source
- [2] Andromeda Biotech Ltd. (2011). Andromeda Announces Phase III Clinical Study With DiaPep277(R) Met Primary Endpoint. GlobeNewswire. View Source
